(2-Fluoro-4-phenylphenyl)methanamine
Description
Properties
IUPAC Name |
(2-fluoro-4-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFLRPHEKRECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880157-45-9 | |
| Record name | (2-fluoro-4-phenylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactions Analysis
(2-Fluoro-4-phenylphenyl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the amine group to an amine derivative.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Fluorinated phenols and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Brominated or nitro-substituted derivatives.
Scientific Research Applications
Types of Reactions
(2-Fluoro-4-phenylphenyl)methanamine can undergo several types of chemical reactions:
- Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.
- Reduction : This compound can be reduced to yield secondary or tertiary amines.
- Substitution : The fluorine atom can be replaced by nucleophiles such as hydroxyl or amino groups.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Chemistry
In the field of organic chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various synthetic pathways, including the formation of biphenyl derivatives that are valuable in materials science and drug development.
Biology
Research indicates that this compound may act as a ligand in receptor binding studies. Its potential interactions with biological targets have been explored, particularly concerning histamine receptors and cholinesterase inhibition. Studies have shown that it can modulate gene expression by altering histone methylation levels, which is essential for gene regulation .
Medicine
This compound is being investigated for its therapeutic properties. It has been explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting parasitic infections such as human African trypanosomiasis caused by Trypanosoma brucei. In vitro studies have demonstrated its antiparasitic activity with significant efficacy .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its fluorinated structure makes it suitable for applications in electronics, such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Fluorinated biphenyls derived from this compound are also used in organic semiconductors and metal-organic frameworks (MOFs) due to their chemical stability and unique electronic properties .
Case Studies
- Antiparasitic Activity : A study investigated the efficacy of this compound against Trypanosoma brucei, yielding an EC50 value of 2 nM, indicating potent antiparasitic properties. This research highlights the compound's potential as a lead candidate for drug development targeting parasitic diseases .
- Gene Expression Modulation : Research has shown that the compound influences gene transcription by altering histone methylation levels. This finding suggests that it could be a valuable tool in epigenetic studies and therapeutic strategies targeting gene regulation.
- Material Science Applications : The compound's derivatives have been integrated into the development of OLEDs and other electronic materials due to their favorable electronic properties. The presence of fluorine enhances performance characteristics critical for these applications .
Mechanism of Action
(2-Fluoro-4-phenylphenyl)methanamine: can be compared with similar compounds like 2-fluoro-4-methylaniline and 4-aminobiphenyl :
2-Fluoro-4-methylaniline: Similar in structure but lacks the additional phenyl group, leading to different reactivity and biological activity.
4-Aminobiphenyl: Contains two phenyl rings but lacks the fluorine atom, resulting in distinct chemical properties and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorine Substitution
N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine (4e)
- Structure : A Schiff base derived from 4-fluorobenzaldehyde and 4-fluorophenylmethanamine.
- Molecular Formula : C₁₄H₁₂F₂N₂ (MW: 246.26 g/mol).
- Key Differences : Contains two fluorine atoms and an imine bond, increasing polarity and reactivity compared to the target compound.
- Applications : Used in catalytic amine oxidation studies under aerobic conditions .
[4-(2,4-Difluorophenoxy)phenyl]methanamine
- Structure: Features a difluorophenoxy group instead of a phenyl substituent.
- Molecular Formula: C₁₃H₁₁F₂NO (MW: 235.23 g/mol).
- Key Differences: The difluorophenoxy group enhances lipophilicity and may alter metabolic pathways .
[2-Fluoro-4-(furan-2-yl)phenyl]methanamine
- Structure : Substitutes the phenyl group with a furan heterocycle.
- Molecular Formula: C₁₁H₁₀FNO (MW: 191.21 g/mol).
Analogues with Alkyl/Aryl Substituents
N-(4-Methylbenzylidene)-1-(p-tolyl)methanamine (4b)
- Structure : Contains methyl groups on both aromatic rings.
- Molecular Formula : C₁₆H₁₈N₂ (MW: 238.33 g/mol).
2-(4-Methoxyphenyl)-N-methylethanamine
Heterocyclic Analogues
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine
- Structure : Incorporates an oxazole ring with a chlorophenyl substituent.
- Molecular Formula : C₁₀H₉ClN₂O (MW: 208.65 g/mol).
- Key Differences : The oxazole ring and chlorine atom confer rigidity and electrophilicity, useful in medicinal chemistry for target engagement .
2-[4-(Phenylmethoxy)phenyl]-4-oxazolemethanamine
Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine enhance stability and binding in drug design, while methyl/methoxy groups improve solubility but reduce target affinity.
- Heterocyclic Integration : Oxazole and furan rings expand structural diversity, enabling tailored pharmacokinetic profiles .
- Safety Considerations : Fluorinated and chlorinated analogues may pose uncharacterized toxicological risks, necessitating further study .
Biological Activity
(2-Fluoro-4-phenylphenyl)methanamine, also known as (2-Fluoro-4-phenylphenyl)amine or its hydrochloride salt form, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and phenyl groups, which may influence its interaction with biological targets such as enzymes and receptors.
The compound's chemical structure can be represented as follows:
- Chemical Formula : C13H12F
- Molecular Weight : 201.24 g/mol
- CAS Number : 880157-45-9
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially increasing its binding affinity to various receptors and enzymes. The methanamine group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound's overall activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially altering metabolic pathways.
- Receptor Binding : Studies suggest that it may act as a ligand for various receptors, modulating cellular responses.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by influencing gene expression and methylation patterns .
Enzyme Inhibition Studies
A study focused on small molecule inhibitors reported that compounds structurally related to this compound showed moderate inhibition of recombinant LSD1, an enzyme involved in demethylation processes. The results indicated significant changes in histone methylation levels in cancer cell lines, suggesting a potential role in cancer treatment .
Receptor Binding Assays
In receptor binding studies, this compound demonstrated affinity for certain G-protein coupled receptors (GPCRs). This interaction was characterized by competitive binding assays, showing that the compound could effectively modulate receptor activity.
Anticancer Activity
In vitro studies using human lung adenocarcinoma cell lines revealed that compounds similar to this compound induced significant changes in gene expression profiles. Notably, increases in H3K4 methylation levels were observed, indicating potential epigenetic modulation that could contribute to anticancer effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| (2-Fluoro-4-methylphenyl)methanamine | Methyl group instead of phenyl | Moderate enzyme inhibition |
| (2-Fluoro-4-chlorophenyl)methanamine | Chlorine substituent | Antiviral properties |
| (2-Fluoro-4-bromophenyl)methanamine | Bromine substituent | Enhanced receptor binding |
Preparation Methods
General Synthetic Strategy Overview
The preparation of (2-Fluoro-4-phenylphenyl)methanamine typically involves the following key synthetic steps:
- Introduction of the fluorine substituent on the aromatic ring.
- Construction of the biphenyl core structure.
- Functionalization of the methanamine group at the benzylic position.
- Resolution or purification steps to isolate the desired compound.
The synthetic routes often start from halogenated biphenyl intermediates or benzophenone derivatives, followed by reduction and amination reactions.
Synthesis via Halogenated Biphenyl Precursors and Amination
One documented approach involves starting from halogenated biphenyl compounds, where a fluorine atom is introduced at the 2-position of the phenyl ring, and a phenyl substituent is present at the 4-position. The key steps include:
Formation of the biphenyl intermediate : This can be achieved through cross-coupling reactions such as Suzuki or Ullmann couplings between fluorinated aryl halides and phenylboronic acids or phenyl halides.
Benzylic amination : The methanamine group is introduced by converting a benzylic halide or benzylic alcohol intermediate into the corresponding amine via nucleophilic substitution or reductive amination.
A related example from patent WO2009057133A2 describes the synthesis of structurally similar biphenyl derivatives with amine functionalities, emphasizing hydrolysis and salt formation steps to obtain pure amine products. Although the patent focuses on chlorophenyl derivatives, the methodology is adaptable for fluoro-substituted analogs by replacing chlorinated intermediates with fluorinated ones.
Synthesis via Grignard Reaction and Subsequent Functionalization
Another synthetic route involves the use of Grignard reagents to build the biphenylmethanol intermediate, which can then be converted into the amine. The process includes:
Preparation of bis(4-fluorophenyl)phenylmethanol : This intermediate is synthesized by reacting phenylmagnesium bromide with 4,4'-difluorobenzophenone in an ether solvent such as tert-butyl methyl ether. The reaction proceeds under reflux for several hours, followed by acidic workup to isolate the alcohol intermediate.
Conversion of the alcohol to amine : The benzylic alcohol can be transformed into a suitable leaving group (e.g., halide or sulfonate ester), then subjected to nucleophilic substitution with ammonia or an amine source to yield the methanamine derivative.
This method benefits from the high reactivity of the Grignard reagent and the availability of fluorinated benzophenone starting materials.
Reaction Conditions and Solvent Effects
The choice of solvent and reaction conditions significantly impacts the yield and purity of this compound:
Research Findings and Optimization
Hydrolysis conditions : Acid hydrolysis using aqueous sulfuric or hydrobromic acid at around 80–85°C efficiently converts amide intermediates to the free amine, with recovery and recycling of byproduct amines improving overall process efficiency.
Salt formation : The free amine can be converted into pharmaceutically acceptable salts (e.g., hydrochloride) by bubbling hydrochloric acid gas into the reaction mixture in solvents like acetone or alcohols, facilitating purification and stabilization.
Resolution of enantiomers : When chiral centers are present, optical resolution can be performed using optically active acids to separate levorotatory and dextrorotatory forms, ensuring enantiomeric purity.
Phase transfer catalysis : Use of phase transfer catalysts such as tetrabutylammonium hydrogen sulfate in non-polar solvents like toluene can enhance substitution reactions, allowing operation under milder conditions and improving yields.
Summary Table of Preparation Methods
| Method | Key Starting Materials | Key Reaction Steps | Advantages | Limitations |
|---|---|---|---|---|
| Halogenated biphenyl amination | Fluorinated aryl halides, phenylboronic acids | Cross-coupling, benzylic substitution, hydrolysis | High regioselectivity, scalable | Requires careful control of substitution |
| Grignard addition to benzophenone | 4,4'-Difluorobenzophenone, phenylmagnesium bromide | Grignard addition, acidic workup, amination | Straightforward, good yields | Sensitive to moisture, requires inert atmosphere |
| Phase transfer catalyzed substitution | Benzylic halide, amine nucleophile | Nucleophilic substitution in non-polar solvents | Mild conditions, improved rates | Catalyst cost, optimization needed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Fluoro-4-phenylphenyl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer :
- Suzuki-Miyaura Coupling : A robust method for constructing biphenyl scaffolds. Use a palladium catalyst (e.g., Pd(PPh₃)₄) with aryl halides and boronic acids. Optimize temperature (80–120°C) and solvent (toluene/ethanol mixtures) for cross-coupling efficiency .
- Nucleophilic Substitution : React 2-fluoro-4-phenylbenzyl chloride with ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC to minimize by-products like dehalogenated intermediates .
- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine-induced deshielding in aromatic protons (δ 6.8–7.5 ppm) and methylene amine protons (δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from fluorine (m/z 219.23 expected) .
- HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>95%) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Storage Conditions : Store in amber glass bottles at 4°C under inert gas (Ar/N₂) to prevent amine oxidation. Desiccate to avoid hydrolysis .
- Handling Precautions : Use PPE (gloves, goggles) and fume hoods. The compound may release toxic fumes (e.g., HF) under decomposition; neutralize spills with calcium carbonate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce substituents (e.g., -CF₃, -OCH₃) at the phenyl ring to assess electronic effects on receptor binding. Compare with analogs like (3',3-Difluorobiphenyl-4-yl)methanamine .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets (e.g., GPCRs, kinases). Include positive controls (e.g., known inhibitors) .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Tools like Schrödinger’s QikProp or MOE can model pharmacokinetic properties .
Q. What strategies resolve contradictions in reported biological activities of fluorinated methanamine derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell lines). For example, anti-inflammatory activity may vary due to NF-κB pathway specificity .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify metabolites. LC-MS/MS can detect deaminated or hydroxylated products that alter activity .
- Target Validation : Knockdown targets (e.g., via siRNA) in cell models to confirm mechanistic relevance. Cross-validate with orthogonal assays (e.g., Western blotting for protein expression) .
Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in enzyme active sites (e.g., COX-2). Fluorine’s electronegativity may enhance hydrogen bonding with residues like Arg120 .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., aromatic rings, amine groups) using MOE or Phase. Validate with in vitro mutagenesis studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
